molecular formula C16H15ClO3S3 B3126141 4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate CAS No. 331460-99-2

4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate

Cat. No.: B3126141
CAS No.: 331460-99-2
M. Wt: 386.9 g/mol
InChI Key: VPUDKWNEIAYDQH-UHFFFAOYSA-N
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Description

“4-(2-Methyl-1,3-dithiolan-2-yl)phenol” is a compound with the molecular weight of 212.34 . It’s a derivative of phenol, where the phenol group is attached to a 2-methyl-1,3-dithiolan-2-yl group .


Molecular Structure Analysis

The InChI code for “4-(2-Methyl-1,3-dithiolan-2-yl)phenol” is 1S/C10H12OS2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5,11H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound “4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate” has a molecular weight of 350.889 . Its linear formula is C17H15ClO2S2 .

Scientific Research Applications

Nonlinear Optical Applications

Research on derivatives of 4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate has shown their potential in nonlinear optical applications. A study by Sundaram et al. (2018) synthesized a chromophore related to 4-chlorobenzenesulfonate and investigated its second harmonic generation efficiency, a key property for nonlinear optics (Sundaram et al., 2018). Umezawa et al. (2005) also explored similar salts for second-order nonlinear optics, revealing their potential in this field (Umezawa et al., 2005).

Terahertz-Wave Generation

A study by Matsukawa et al. (2007) explored the use of compounds like 4-chlorobenzenesulfonate in generating high-power and broadband terahertz waves, crucial for advanced imaging and communication technologies (Matsukawa et al., 2007).

Photocatalysis

Khanmohammadi and Rezaeian (2015) investigated the photocatalytic decolorization of water-soluble dyes under solar light using compounds related to 4-chlorobenzenesulfonate, demonstrating its potential in environmental cleanup applications (Khanmohammadi & Rezaeian, 2015).

Organic Synthesis and Crystal Structures

Research by various authors has explored the synthesis and characterization of compounds related to this compound. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds in various fields of chemistry and materials science.

Properties

IUPAC Name

[4-(2-methyl-1,3-dithiolan-2-yl)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3S3/c1-16(21-10-11-22-16)12-2-6-14(7-3-12)20-23(18,19)15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUDKWNEIAYDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(SCCS1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176958
Record name 4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331460-99-2
Record name 4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331460-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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